Uchl1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

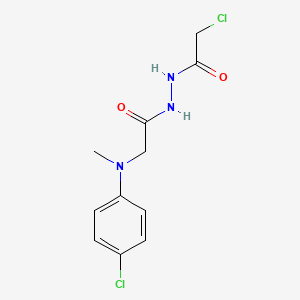

Molecular Formula |

C11H13Cl2N3O2 |

|---|---|

Molecular Weight |

290.14 g/mol |

IUPAC Name |

N'-(2-chloroacetyl)-2-(4-chloro-N-methylanilino)acetohydrazide |

InChI |

InChI=1S/C11H13Cl2N3O2/c1-16(9-4-2-8(13)3-5-9)7-11(18)15-14-10(17)6-12/h2-5H,6-7H2,1H3,(H,14,17)(H,15,18) |

InChI Key |

FFSDHQWKZUFJHE-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)NNC(=O)CCl)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Uchl1-IN-1: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Uchl1-IN-1, a covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). UCHL1 is a deubiquitinating enzyme implicated in various pathological processes, including neurodegenerative diseases and cancer, making it a compelling target for therapeutic development. This compound has emerged from a covalent fragment screening effort, identifying the chloroacetohydrazide scaffold as a promising starting point for potent and selective UCHL1 inhibitors.

Core Mechanism of Action

This compound functions as a covalent inhibitor of UCHL1. Its mechanism of action is centered on the irreversible modification of the catalytic cysteine residue (Cys90) within the active site of the UCHL1 enzyme. The chloroacetohydrazide warhead of this compound is an electrophilic moiety that reacts with the nucleophilic thiol group of Cys90. This covalent bond formation permanently inactivates the enzyme, preventing it from carrying out its deubiquitinating functions. The inactivation of UCHL1 leads to an accumulation of ubiquitinated substrates, thereby impacting downstream signaling pathways that regulate cellular processes such as protein degradation, cell proliferation, and migration.

Figure 1: Covalent inhibition of UCHL1 by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds. This information is critical for assessing the potency, selectivity, and potential therapeutic window of these inhibitors.

| Compound | Target | IC50 (μM) | Assay Type | Cell Line | Reference |

| This compound | UCHL1 | 5.1 | Biochemical Inhibition Assay | - | [Source for this compound data not explicitly found in searches] |

| Assay Type | Cell Line | Concentration Range (μM) | Effect | Reference |

| UCHL1 Inhibition | BT549 | 0-50 | Inhibition of UCHL1 activity | [Source for this compound data not explicitly found in searches] |

| Cell Migration | BT549 | 0-50 | Inhibition of cell migration | [Source for this compound data not explicitly found in searches] |

| Cell Viability | BT549 | 0-50 | Inhibition of cell viability | [Source for this compound data not explicitly found in searches] |

| Metabolic Stability | Human Liver Microsomes | - | t1/2 > 120 min, low intrinsic hepatic clearance | [Source for this compound data not explicitly found in searches] |

Signaling Pathways

UCHL1 is known to modulate several key signaling pathways involved in cancer progression. By inhibiting UCHL1, this compound is anticipated to impact these pathways, leading to its anti-cancer effects.

-

Akt Signaling Pathway: UCHL1 can activate the Akt signaling pathway, which is a crucial regulator of cell survival and proliferation. Inhibition of UCHL1 by this compound is expected to downregulate Akt signaling, thereby promoting apoptosis and inhibiting tumor growth.

-

TGF-β Signaling Pathway: The TGF-β pathway is involved in cell growth, differentiation, and migration. UCHL1 has been shown to regulate this pathway, and its inhibition may alter the cellular response to TGF-β, potentially inhibiting metastasis.

Figure 2: this compound's impact on key signaling pathways.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for key assays used to characterize UCHL1 inhibitors.

UCHL1 Enzymatic Inhibition Assay

This protocol describes a common method to determine the in vitro potency of UCHL1 inhibitors.

Figure 3: Workflow for UCHL1 enzymatic inhibition assay.

Materials:

-

Recombinant human UCHL1 enzyme

-

This compound (or other test compound)

-

Ubiquitin-AMC fluorogenic substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of UCHL1 enzyme to each well of the microplate.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the wells containing the enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Ubiquitin-AMC substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for a defined period (e.g., 60 minutes).

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

BT549 breast cancer cells (or other relevant cell line)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound

-

6-well plates

-

Pipette tips (e.g., p200) for creating the "wound"

-

Microscope with imaging capabilities

Procedure:

-

Seed BT549 cells in 6-well plates and grow to a confluent monolayer.

-

Create a "wound" in the monolayer by scraping a straight line with a sterile pipette tip.

-

Gently wash the wells with serum-free medium to remove detached cells.

-

Replace the medium with fresh serum-free medium containing various concentrations of this compound or a vehicle control.

-

Capture images of the wounds at time 0.

-

Incubate the plates at 37°C in a CO2 incubator.

-

Capture images of the same wound areas at subsequent time points (e.g., 24 and 48 hours).

-

Measure the area of the wound at each time point for each condition.

-

Calculate the rate of wound closure as a measure of cell migration.

-

Compare the migration rates of cells treated with this compound to the vehicle control to determine the inhibitory effect.

An In-depth Technical Guide to the UCHL1 Inhibitor, Uchl1-IN-1

Executive Summary

Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is a highly abundant deubiquitinating enzyme (DUB) predominantly expressed in neurons, where it constitutes 1-5% of the total soluble protein.[1][2] It plays a critical role in the ubiquitin-proteasome system (UPS) by recycling monoubiquitin, thereby maintaining ubiquitin homeostasis essential for cellular protein quality control.[3][4] Dysregulation of UCHL1 activity is implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases, as well as various cancers.[5][6][7] This has positioned UCHL1 as a compelling therapeutic target. Uchl1-IN-1 is a small molecule inhibitor developed for the study of UCHL1 function. This guide provides a detailed examination of UCHL1 biology, the characteristics of this compound, relevant signaling pathways, and the experimental protocols used for its characterization.

The Target Protein: Ubiquitin C-terminal Hydrolase L1 (UCHL1)

Structure and Function

UCHL1 is a 223-amino acid protein with a molecular weight of approximately 25 kDa.[7][8] It possesses one of the most complex knotted 3D structures discovered in a protein, which may contribute to its resistance to proteasomal degradation.[1][9] The enzymatic activity of UCHL1 is primarily attributed to its hydrolase function, which is carried out by a catalytic triad consisting of Cysteine-90, Histidine-161, and Aspartate-176.[9][10]

The primary functions of UCHL1 include:

-

Hydrolase Activity : UCHL1 cleaves the isopeptide bond at the C-terminus of ubiquitin, processing small ubiquitin adducts to regenerate free monoubiquitin.[10][11] This recycling is vital for sustaining the cellular pool of ubiquitin required for the UPS.[3][11]

-

Ubiquitin Monomer Stabilization : Beyond its catalytic activity, UCHL1 can bind to and stabilize monoubiquitin, protecting it from degradation and ensuring its availability.[9][12]

-

Ligase Activity (Controversial) : Some studies have proposed a dimerization-dependent E3/E4 ubiquitin ligase activity for UCHL1, suggesting it can extend polyubiquitin chains.[1][11][13] However, this function remains controversial, with other studies failing to detect significant ligase activity in vivo.[10]

Role in the Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for targeted protein degradation in eukaryotic cells, crucial for removing misfolded or damaged proteins.[3][14] UCHL1's role is to ensure a constant supply of monoubiquitin, a key component of this pathway. Impairment of UCHL1 function can disrupt the UPS, leading to the accumulation of toxic protein aggregates, a hallmark of many neurodegenerative diseases.[3][4]

**2.3 Association with Disease

-

Neurodegenerative Disorders : Mutations in the UCHL1 gene and altered protein activity are linked to Parkinson's, Alzheimer's, and Huntington's diseases.[3][6] For instance, the I93M mutation reduces hydrolase activity and is associated with an increased risk of Parkinson's disease, while the S18Y polymorphism may be protective.[9][11] In Alzheimer's disease, UCHL1 is involved in processing the amyloid precursor protein (APP) by promoting the degradation of β-secretase 1 (BACE1), an enzyme critical for amyloid-β production.[10][15]

-

Cancer : UCHL1 expression is often dysregulated in cancer. It can act as an oncogene in various tumors, including breast cancer, osteosarcoma, and non-small cell lung cancer, by promoting proliferation, invasion, and metastasis.[7][8][12] This is often mediated through its influence on key signaling pathways like PI3K/Akt and MAPK/Erk.[7][12] Conversely, in some cancers, UCHL1 promoter methylation suggests a potential tumor-suppressor role, highlighting its context-dependent function.[8]

The Inhibitor: this compound

This compound (also referred to as Compound 46 in some literature) is a small molecule inhibitor of UCHL1. It serves as a chemical probe to investigate the biological functions of UCHL1 and to validate it as a therapeutic target, particularly in oncology.

Quantitative Data and Comparative Analysis

This compound is one of several inhibitors used to target UCHL1. Its potency is moderate when compared to newer, more advanced compounds.

| Inhibitor Name | Type | Target | IC₅₀ Value | Key Findings & Notes |

| This compound | Reversible | UCHL1 | 5.1 µM | Inhibits cell migration and viability in BT549 breast cancer cells; metabolically stable.[16][17][18] |

| LDN-57444 | Reversible, Competitive | UCHL1 | 0.88 µM (Ki = 0.40 µM) | Widely used but its on-target engagement in cells has been questioned; shows off-target effects.[19][20][21] |

| IMP-1710 | Covalent | UCHL1 | 38 nM | A potent and highly selective activity-based probe; demonstrates strong on-target engagement in cells.[19][20] |

| Cyanopyrrolidine-based (Compound 1) | Covalent | UCHL1 | 0.67 µM | Covalently modifies the active site Cys90; shows some off-target activity against UCHL3 (IC₅₀ = 6.4 µM).[22][23] |

Cellular Effects

-

Inhibition of UCHL1 Activity : In cellular assays, this compound effectively inhibits the deubiquitinating activity of UCHL1 in a dose-dependent manner (0-50 µM).[16][18]

-

Anti-Cancer Properties : Treatment of BT549 breast cancer cells with this compound (0-50 µM for 24 hours) results in a significant reduction in cell migration and overall cell viability.[16][18]

UCHL1 Signaling Pathways

UCHL1 influences multiple signaling cascades critical for cell survival, proliferation, and function. Its inhibition can therefore have profound downstream effects.

UCHL1 and the PI3K/Akt Pathway

In many cancers, UCHL1 promotes cell survival and invasion by activating the PI3K/Akt signaling pathway.[7][12] It has been shown to directly bind to and activate Akt, leading to the phosphorylation of downstream targets that regulate cell growth and inhibit apoptosis.[24]

UCHL1 and TrkB Signaling in Neurons

In the hippocampus, UCHL1 plays a role in learning and memory by regulating the Tropomyosin receptor kinase B (TrkB) signaling pathway. UCHL1 can directly deubiquitinate the TrkB receptor, preventing its degradation and enhancing its signaling in response to brain-derived neurotrophic factor (BDNF).[25] This stabilization of TrkB is crucial for synaptic plasticity.

Experimental Protocols & Workflows

Characterizing the activity of UCHL1 and the efficacy of its inhibitors requires specific biochemical and cellular assays.

General Workflow for Inhibitor Screening

A typical workflow involves initial biochemical screening to identify potent inhibitors, followed by cellular assays to confirm on-target engagement and evaluate phenotypic effects.

Fluorescence-Based Deubiquitinase Activity Assay

This biochemical assay is commonly used to measure the enzymatic activity of UCHL1 and determine the IC₅₀ values of inhibitors.

-

Principle : The assay utilizes a fluorogenic substrate, such as Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin).[26] When Ub-AMC is intact, the fluorescence of the AMC group is quenched. Upon cleavage by active UCHL1, the free AMC fluoresces, and the increase in fluorescence intensity is directly proportional to UCHL1 activity.[26]

-

Materials :

-

Recombinant Human UCHL1 enzyme

-

Ub-AMC substrate

-

Assay Buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% BSA)[22]

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)

-

-

Protocol :

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer. The final DMSO concentration should not exceed 1%.[26]

-

In a 384-well plate, add the diluted UCHL1 enzyme to each well.

-

Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor, 0% inhibition) and a negative control (e.g., a potent, broad-spectrum DUB inhibitor like Ub-Aldehyde, 100% inhibition).[26]

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 30 minutes) at room temperature to allow for binding.[22]

-

Initiate the reaction by adding the Ub-AMC substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cellular Target Engagement Assay using Activity-Based Probes (ABPs)

This method confirms that an inhibitor is binding to its intended target within the complex environment of a live cell.

-

Principle : An activity-based probe (ABP), such as HA-Ub-VME (HA-tagged Ubiquitin-Vinyl Methyl Ester), is used. This probe covalently binds to the active site cysteine of DUBs, including UCHL1.[19][22] If a test inhibitor is effective, it will occupy the active site and prevent the ABP from binding. The level of ABP binding can be quantified by immunoblotting.

-

Materials :

-

Cell line expressing UCHL1 (e.g., HEK293T, BT549)

-

Test inhibitor (e.g., this compound)

-

Activity-Based Probe (e.g., HA-Ub-VME)

-

Cell lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies (anti-UCHL1, anti-HA tag)

-

-

Protocol :

-

Culture cells to ~80% confluency.

-

Treat the cells with increasing concentrations of the test inhibitor for a specified time (e.g., 1-4 hours). Include a DMSO vehicle control.

-

Lyse the cells in a suitable buffer.

-

Incubate the cell lysates with the HA-Ub-VME probe to label active DUBs.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Perform an immunoblot analysis. Probe one blot with an anti-HA antibody to detect labeled UCHL1 (and other DUBs). The signal intensity will decrease with increasing inhibitor concentration if the inhibitor is effective.[22]

-

Probe a parallel blot with an anti-UCHL1 antibody to confirm equal protein loading across all samples.[22]

-

Conclusion and Future Directions

UCHL1 is a multifaceted enzyme with significant implications in both neurodegeneration and oncology. Its role in maintaining ubiquitin homeostasis makes it a critical node in cellular protein quality control. While inhibitors like this compound have been valuable tools for initial investigations, their moderate potency and potential for off-target effects highlight the need for more advanced chemical probes. The development of highly potent and selective covalent inhibitors, such as IMP-1710, represents a significant step forward, enabling more precise validation of UCHL1 as a therapeutic target.[19][20] Future research should focus on leveraging these advanced probes to identify the full spectrum of UCHL1 substrates, further unravel its complex roles in signaling pathways, and accelerate the development of UCHL1-targeted therapeutics for clinical use.

References

- 1. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of ubiquitin C-terminal hydrolase L1 in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The functions of UCH-L1 and its relation to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]

- 10. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]

- 12. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Life and death in the trash heap: the ubiquitin proteasome pathway and UCHL1 in brain aging, neurodegenerative disease and cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. It Is All about (U)biquitin: Role of Altered Ubiquitin-Proteasome System and UCHL1 in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. UCHL1-IN-1_TargetMol [targetmol.com]

- 19. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ubiquitin C-Terminal Hydrolase L1 (UCH-L1) Promotes Hippocampus-Dependent Memory via Its Deubiquitinating Effect on TrkB - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bpsbioscience.com [bpsbioscience.com]

Uchl1-IN-1: A Technical Guide to its Function and Inhibition of the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Uchl1-IN-1, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a key deubiquitinating enzyme (DUB) in the ubiquitin-proteasome system (UPS). This document details the function of UCHL1, the mechanism of action of this compound and related inhibitors, quantitative data on their potency and selectivity, and detailed protocols for key experimental assays.

The Role of UCHL1 in the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is the primary cellular machinery for protein degradation, playing a critical role in maintaining protein homeostasis.[1] UCHL1, highly expressed in neurons and constituting 1-5% of the total soluble brain protein, is a crucial component of this system.[2][3] It exhibits dual enzymatic functions:

-

Deubiquitinase (DUB) Activity: UCHL1 primarily functions as a hydrolase, cleaving ubiquitin from small substrates and unfolded polypeptides to recycle ubiquitin monomers.[2][4] This is essential for maintaining the cellular pool of free ubiquitin, which is required for the proper functioning of the UPS.[2]

-

Putative Ubiquitin Ligase Activity: Some studies suggest that UCHL1 may also possess a dimer-dependent ubiquitin ligase activity, which could be involved in the polyubiquitination of certain proteins, targeting them for degradation.[2][5]

Dysregulation of UCHL1 activity has been implicated in a variety of neurodegenerative diseases, including Parkinson's and Alzheimer's disease, as well as in cancer.[6][7] This makes UCHL1 an attractive therapeutic target for the development of novel drugs.

Role of UCHL1 in the Ubiquitin-Proteasome System.

This compound and Other Covalent Inhibitors

This compound (also referred to as IMP-1710 or compound 2 in some literature) is a potent and selective covalent inhibitor of UCHL1.[8] It belongs to a class of cyanamide-containing compounds that irreversibly bind to the catalytic cysteine (Cys90) in the active site of UCHL1.[3] This covalent modification inactivates the enzyme, leading to an accumulation of ubiquitinated proteins. The alkyne tag on this compound allows for its use as an activity-based probe for "click chemistry" applications, enabling visualization and quantification of target engagement.[9][10]

Mechanism of Covalent Inhibition of UCHL1.

Quantitative Data on UCHL1 Inhibitors

The potency and selectivity of this compound and other commonly used UCHL1 inhibitors have been characterized using various biochemical and cellular assays. The following table summarizes key quantitative data for these compounds.

| Inhibitor Name | Other Names | Type | Biochemical IC50 (UCHL1) | Cellular IC50 (UCHL1) | Ki (UCHL1) | Selectivity Notes | Reference(s) |

| This compound | IMP-1710, Compound 2 | Covalent, Irreversible | 38 nM | 110 nM | N/A | Highly selective for UCHL1 over a panel of 20 other DUBs at 1 µM. | [8][9][10] |

| Compound 1 | - | Covalent, Irreversible | 90 nM | 820 nM | N/A | Parent compound of this compound. | [8] |

| Cyanopyrrolidine Compound | Compound 1 | Covalent, Irreversible | 0.67 µM | N/A | N/A | Also inhibits UCHL3 with an IC50 of 6.4 µM. | [6][11] |

| LDN-57444 | - | Reversible, Competitive | 0.88 µM | Ineffective at engaging UCHL1 in intact cells. | 0.40 µM | ~28-fold greater selectivity for UCHL1 over UCHL3 (IC50 = 25 µM). | [2][12][13] |

| IMP-1711 | Compound 3 | Covalent, Irreversible | >1000-fold less active than this compound | Inactive in cells | N/A | (R)-enantiomer and inactive control for this compound. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize UCHL1 inhibitors.

UCHL1 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the deubiquitinating activity of UCHL1 in a biochemical format.[14]

Principle: A fluorescently labeled ubiquitin substrate (e.g., Ub-Lys-TAMRA) has a low fluorescence polarization (FP) value. When bound by UCHL1, the larger complex tumbles more slowly in solution, resulting in a higher FP value. UCHL1-mediated cleavage of the fluorescent tag from ubiquitin results in a decrease in FP. Inhibitors of UCHL1 will prevent this decrease.

Materials:

-

Recombinant human UCHL1 protein

-

Fluorescent ubiquitin substrate (e.g., Ub-Lys-TAMRA or Ub-AMC)[4]

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM DTT, 100 mM NaCl, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin (BGG)[14]

-

Test compounds dissolved in DMSO

-

384-well, black, non-binding surface plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[15]

-

In a 384-well plate, add 2 µL of the diluted test compound or DMSO (for positive and negative controls).

-

Add 18 µL of a solution containing UCHL1 in assay buffer to each well. The final concentration of UCHL1 should be in the low nanomolar range and determined empirically.

-

Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[8]

-

Initiate the reaction by adding 5 µL of the fluorescent ubiquitin substrate to each well. The final substrate concentration should be at or below its Km for UCHL1.

-

Immediately begin reading the fluorescence polarization at appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 579 nm emission for TAMRA) at regular intervals (e.g., every 2.5 minutes) for a desired period (e.g., 60 minutes).[14]

-

Data Analysis: Calculate the initial reaction velocities (v₀) from the linear phase of the progress curves. Plot the percentage of inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for UCHL1 Fluorescence Polarization Inhibition Assay.

Cellular Target Engagement Assay (HA-Ub-VME Immunoblotting)

This assay confirms that the inhibitor engages with UCHL1 within a cellular context.[3][16]

Principle: An activity-based probe, HA-tagged Ubiquitin-Vinyl Methyl Ester (HA-Ub-VME), forms a covalent bond with the active site cysteine of deubiquitinating enzymes. In cells treated with a UCHL1 inhibitor, the binding of HA-Ub-VME to UCHL1 will be blocked in a dose-dependent manner. This can be visualized by immunoblotting for the HA tag, where a decrease in the intensity of the HA-Ub-UCHL1 band indicates target engagement by the inhibitor.

Materials:

-

Cell line expressing UCHL1 (e.g., HEK293T, KMS11)

-

Test inhibitor

-

HA-Ub-VME probe

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-HA and anti-UCHL1

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with increasing concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Incubate a fixed amount of protein lysate (e.g., 25 µg) with HA-Ub-VME (e.g., 1 µM) for a specified time (e.g., 30-60 minutes) at 37°C.[6]

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against HA and UCHL1 (as a loading control).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Data Analysis: Quantify the band intensities for HA-Ub-UCHL1 and total UCHL1. A dose-dependent decrease in the HA-Ub-UCHL1 signal relative to the total UCHL1 signal confirms cellular target engagement.

Workflow for Cellular Target Engagement Assay.

Quantitative Chemical Proteomics for DUB Inhibitor Profiling

This method provides an unbiased, proteome-wide assessment of the inhibitor's selectivity.[2]

Principle: Cells are treated with an alkyne-tagged inhibitor (like this compound). The inhibitor-bound proteins are then "clicked" to a reporter tag (e.g., biotin-azide) for enrichment and subsequent identification and quantification by mass spectrometry. By comparing the proteins pulled down from inhibitor-treated and vehicle-treated cells, off-target interactions can be identified.

Materials:

-

Cell line of interest

-

Alkyne-tagged inhibitor (e.g., this compound)

-

Click chemistry reagents (biotin-azide, copper sulfate, TBTA, sodium ascorbate)

-

Streptavidin beads

-

Mass spectrometer (e.g., Orbitrap)

Procedure:

-

Treat cells with the alkyne-tagged inhibitor or DMSO for a specified time.

-

Lyse the cells and perform a click reaction to attach biotin-azide to the inhibitor-bound proteins.

-

Enrich the biotinylated proteins using streptavidin beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins and digest them into peptides (e.g., with trypsin).

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins in each sample. Compare the abundance of each identified protein between the inhibitor-treated and control samples to identify specific targets and potential off-targets.

Conclusion

This compound and related covalent inhibitors are powerful tools for studying the function of UCHL1 in the ubiquitin-proteasome system and for validating UCHL1 as a therapeutic target. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize these compounds in their research and development efforts. The provided methodologies for biochemical and cellular assays are essential for characterizing the potency, selectivity, and mechanism of action of novel UCHL1 inhibitors.

References

- 1. UCH-L1* Assay | Quanterix [quanterix.com]

- 2. Proteomics of broad deubiquitylase inhibition unmasks redundant enzyme function to reveal substrates and assess enzyme specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ubiqbio.com [ubiqbio.com]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ubiqbio.com [ubiqbio.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ubiquitin C-terminal Hydrolase L1 (UCHL1): Function, Pathways, and Therapeutic Potential

This technical guide provides a comprehensive overview of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a multifaceted enzyme implicated in a wide range of cellular processes and pathologies, including neurodegenerative diseases and cancer. This document details its core functions, associated signaling pathways, quantitative data, and key experimental protocols for its study.

Core Functions and Molecular Structure of UCHL1

Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is a highly abundant 27 kDa protein predominantly expressed in neurons, where it can constitute 1-5% of the total soluble protein.[1][2][3] It is also found in the diffuse neuroendocrine system and reproductive tissues.[4] UCHL1's function is complex, exhibiting at least three distinct activities that are critical for cellular homeostasis.

Dual Enzymatic Activities: Deubiquitinase and Ubiquitin Ligase

UCHL1 is a member of the deubiquitinating enzyme (DUB) family, specifically the Ubiquitin C-terminal Hydrolase (UCH) subclass.[4] Its primary recognized function is its hydrolase activity , where it cleaves the peptide bond at the C-terminal glycine of ubiquitin.[5] This activity is crucial for processing ubiquitin precursors and recycling ubiquitin monomers from small adducts, thereby maintaining the cellular pool of free ubiquitin necessary for the ubiquitin-proteasome system (UPS).[6][7][8] The enzyme's active site contains a catalytic triad of Cys90, His161, and Asp176.[4][9]

Interestingly, UCHL1 also possesses a dimerization-dependent ubiquitin ligase activity .[10][11][12] In its dimeric form, it can catalyze the addition of ubiquitin chains to substrates, such as α-synuclein.[10][11] This ligase activity is distinct from its hydrolase function and may play a role in pathological protein aggregation, particularly in neurodegenerative diseases like Parkinson's Disease (PD).[11] The S18Y polymorphic variant of UCHL1, which is associated with a decreased risk of PD, exhibits reduced ligase activity while maintaining comparable hydrolase activity to the wild-type enzyme.[11]

Stabilization of Monoubiquitin

Beyond its enzymatic roles, UCHL1 can also stabilize monoubiquitin non-enzymatically.[10][13] It has a high affinity for monoubiquitin, and this binding is thought to protect it from degradation, thereby ensuring a ready supply for various cellular processes.[10][14]

Unique Molecular Structure

UCHL1 possesses one of the most complex three-dimensional knotted structures discovered in a protein, known as a 52 or 'Gordian' knot.[2][4] This intricate fold, consisting of a seven α-helices surrounding a six-stranded β-sheet core, is speculated to confer resistance to proteasomal degradation.[4][15] The active site is located in a cleft, and access is restricted by a flexible loop, which suggests that UCHL1 preferentially acts on small, unfolded ubiquitin adducts rather than large, folded ubiquitinated proteins.[2][14]

UCHL1 in Cellular Signaling Pathways

UCHL1 is a critical regulator of several key signaling pathways implicated in cell proliferation, survival, metastasis, and inflammation. Its role is often context-dependent, acting as either a promoter or suppressor of cellular processes.

PI3K/Akt Signaling Pathway

UCHL1 is a known activator of the PI3K/Akt pathway, a central signaling cascade for cell survival and proliferation.[12] It can activate this pathway by deubiquitinating and stabilizing key components or by downregulating phosphatases that inactivate Akt. For instance, UCHL1 can downregulate the expression of PH domain and leucine-rich repeat protein phosphatase 1 (PHLPP1), a negative regulator of Akt.[12] In breast cancer, UCHL1 has been shown to directly bind to Akt2, leading to its activation and enhanced cell invasion.[16] This activation promotes tumor progression in various cancers, including osteosarcoma and lymphoma.[12][17]

Caption: UCHL1 activates the Akt signaling pathway, promoting cell survival and invasion.

MAPK/Erk Pathway

UCHL1 has been shown to promote cancer cell proliferation and metastasis by activating the MAPK/Erk signaling pathway.[12][17] In gastric cancer, UCHL1-mediated deubiquitination events lead to the activation of both Erk1/2 and Akt pathways, contributing to tumor metastasis.[17]

p53 and Cell Cycle Regulation

The role of UCHL1 in regulating the tumor suppressor p53 is complex and appears to be context-dependent. In some cancers, UCHL1 acts as a tumor suppressor by stabilizing p53.[17] It can inhibit the degradation of p53, leading to cell cycle arrest and apoptosis.[17] Conversely, in other contexts, UCHL1 promotes cell cycle progression by interacting with and enhancing the activity of cyclin-dependent kinases (CDKs) like CDK1, CDK4, and CDK5, or by promoting the degradation of the CDK inhibitor p27.[5][18][19]

Caption: UCHL1 exhibits a dual role in regulating the p53 pathway and cell cycle.

Other Key Pathways

-

TGF-β Signaling: In breast cancer, UCHL1 facilitates TGF-β-induced metastasis by deubiquitinating and stabilizing the TGF-β type I receptor and its downstream effector, SMAD2.[20]

-

Hypoxia-Inducible Factor-1α (HIF-1α): UCHL1 can function as a deubiquitinating enzyme for HIF-1α, stabilizing it under hypoxic conditions and promoting tumor malignancy.[5][21]

-

TrkB Signaling: In the central nervous system, UCHL1 binds to and deubiquitinates the TrkB receptor, the receptor for brain-derived neurotrophic factor (BDNF). This action regulates TrkB signaling, which is crucial for synaptic plasticity and memory.[10]

-

NF-κB Pathway: UCHL1 can maintain IκB-α levels, thereby decreasing TNF-α-induced NF-κB activation, which has implications for inflammatory responses.[12][17]

Quantitative Data Summary

This section summarizes key quantitative data related to UCHL1 function and its interaction with inhibitors.

Table 1: Kinetic Parameters of UCHL1

| Substrate | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Notes |

| Ub-AMC | Rate-limited | Km = Ks | - | kcat is rate-limited by acyl-enzyme formation.[22] |

Ub-AMC: Ubiquitin-7-amido-4-methylcoumarin; Ks: Dissociation constant for the Michaelis complex.

Table 2: IC50 Values of UCHL1 Inhibitors

| Inhibitor | IC50 (µM) | Target | Assay Type |

| Ubiquitin Aldehyde | 17.8 | UCHL1 | Fluorescence-based deubiquitinase assay[23] |

| UCHL1 I 2 | 16.7 | UCHL1 | Fluorescence-based deubiquitinase assay[23] |

| UCHL3 I | 88.3 | UCHL1 | Fluorescence-based deubiquitinase assay[23] |

| LDN-57444 | 0.88 | UCHL1 | Reversible, competitive inhibitor[20] |

| 6RK73 | - | UCHL1 | Covalent, irreversible inhibitor[20] |

Table 3: Biokinetic Parameters of UCHL1 in Traumatic Brain Injury (TBI)

| Biofluid | Parameter | Survivors | Non-survivors | p-value |

| Serum | AUC (ng/mL*min) | 265 | 2016 | 0.006 |

| Serum | Cmax (ng/mL) | 0.4 | 2 | 0.003 |

| Serum | Tmax (h) | 19 | 8 | 0.04 |

Data from a study on severe TBI patients, comparing outcomes at 3 months.[24][25]

Experimental Protocols and Methodologies

Studying UCHL1 requires a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay measures the hydrolase activity of UCHL1 using a fluorogenic substrate.

Principle: UCHL1 cleaves the bond between ubiquitin and a fluorophore (e.g., 7-amido-4-methylcoumarin, AMC), releasing the fluorophore from a quenched state. The resulting increase in fluorescence is proportional to UCHL1 activity.[26][27]

Materials:

-

Purified recombinant UCHL1 protein

-

Fluorogenic substrate: Ubiquitin-AMC (Ub-AMC)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)

-

96-well black microplate

-

Fluorometer (Excitation: ~350 nm, Emission: ~460 nm)

-

Test inhibitors (e.g., LDN-57444) and vehicle control (e.g., DMSO)

Protocol:

-

Prepare Reagents: Thaw UCHL1 enzyme and Ub-AMC substrate on ice. Prepare serial dilutions of the test inhibitor in Assay Buffer. The final DMSO concentration should not exceed 1%.[27]

-

Enzyme and Inhibitor Incubation:

-

To each well, add 20 µL of diluted UCHL1 enzyme.

-

Add 5 µL of the test inhibitor dilution to the "Test Inhibitor" wells.

-

Add 5 µL of vehicle to "Positive Control" (enzyme + substrate) and "Negative Control" (buffer + substrate) wells.

-

Incubate the plate for 30 minutes at room temperature with gentle agitation to allow the inhibitor to bind to the enzyme.[26]

-

-

Initiate Reaction:

-

Prepare the substrate solution by diluting Ub-AMC (e.g., 400-fold) in Assay Buffer.

-

Add 20 µL of the diluted Ub-AMC substrate to all wells to start the reaction.[26]

-

-

Measure Fluorescence:

-

Immediately begin reading the fluorescence intensity at 350 nm (excitation) and 460 nm (emission) every 1-2 minutes for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Subtract the background fluorescence (Negative Control) from all readings.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the Positive Control.

-

Plot percent inhibition vs. inhibitor concentration to calculate the IC50 value.

-

Caption: Workflow for a UCHL1 in vitro deubiquitinase (DUB) activity assay.

Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions

This protocol is used to determine if UCHL1 physically interacts with a protein of interest (e.g., TrkB, Akt2, p53) in a cellular context.

Principle: An antibody specific to a "bait" protein (e.g., UCHL1) is used to pull down the protein from a cell lysate. If a "prey" protein (e.g., Akt2) is bound to the bait, it will be pulled down as well and can be detected by Western blotting.

Materials:

-

Cultured cells expressing the proteins of interest.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody for immunoprecipitation (e.g., anti-UCHL1 antibody).

-

Protein A/G magnetic beads or agarose beads.

-

Antibodies for Western blotting (e.g., anti-Akt2 and anti-UCHL1).

-

SDS-PAGE gels and Western blotting equipment.

Protocol:

-

Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant (clarified lysate).

-

Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-UCHL1) or an isotype control IgG to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant and wash the beads 3-5 times with ice-cold Lysis Buffer or a designated Wash Buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using antibodies against the prey protein (e.g., anti-Akt2) and the bait protein (e.g., anti-UCHL1) to confirm successful immunoprecipitation.

-

UCHL1 in Disease and as a Therapeutic Target

Neurodegenerative Disorders

Impairment of the ubiquitin-proteasome system is a hallmark of many neurodegenerative diseases.[6]

-

Parkinson's Disease (PD): A missense mutation (I93M) in UCHL1 is associated with a familial form of PD and results in decreased hydrolase activity.[1] Conversely, the S18Y polymorphism may reduce PD risk.[11] UCHL1's ligase activity has been shown to add ubiquitin chains to α-synuclein, potentially promoting its aggregation.[10]

-

Alzheimer's Disease (AD): Altered UCHL1 activity and expression levels have been linked to AD pathogenesis.[6][13] Decreased UCHL1 levels have been found in AD brains, and boosting its activity has been proposed as a potential therapeutic strategy.[1][6]

-

Huntington's Disease: UCHL1 dysfunction is also associated with Huntington's disease.[6]

Cancer

UCHL1 has a controversial, dual role in cancer, acting as both an oncogene and a tumor suppressor depending on the cancer type and cellular context.[12][17]

-

Oncogenic Role: UCHL1 is overexpressed in many cancers, including breast, lung, colorectal, and pancreatic carcinomas.[17][28] Its overexpression often correlates with increased cell proliferation, invasion, and metastasis, frequently through the activation of the Akt and Erk pathways.[12][16][17] It also promotes resistance to chemotherapy in some cases.[5]

-

Tumor Suppressor Role: In other cancers, such as hepatocellular carcinoma and certain breast cancers, UCHL1 expression is silenced by promoter methylation.[17] Re-expression of UCHL1 in these contexts can suppress tumor growth by stabilizing p53 and inducing apoptosis.[17][28]

This dual functionality makes UCHL1 a complex but compelling target for drug development. Inhibitors of UCHL1, such as LDN-57444 and 6RK73, have shown promise in reducing tumor growth and metastasis in preclinical models, particularly where UCHL1 acts as an oncogene.[20][21] Conversely, strategies to enhance UCHL1 activity could be beneficial in specific neurodegenerative diseases or cancers where it functions as a tumor suppressor.

References

- 1. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UCH-L1* Assay | Quanterix [quanterix.com]

- 4. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]

- 5. UCHL1 ubiquitin C-terminal hydrolase L1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. The role of ubiquitin C-terminal hydrolase L1 in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]

- 9. collab.its.virginia.edu [collab.its.virginia.edu]

- 10. Ubiquitin C-Terminal Hydrolase L1 (UCH-L1) Promotes Hippocampus-Dependent Memory via Its Deubiquitinating Effect on TrkB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The UCH-L1 gene encodes two opposing enzymatic activities that affect alpha-synuclein degradation and Parkinson's disease susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. The functions of UCH-L1 and its relation to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Ubiquitin carboxyl‐terminal hydrolase L1 promotes hypoxia‐inducible factor 1‐dependent tumor cell malignancy in spheroid models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanistic studies of ubiquitin C-terminal hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. reactionbiology.com [reactionbiology.com]

- 24. Biokinetic Analysis of Ubiquitin C-Terminal Hydrolase-L1 (UCH-L1) in Severe Traumatic Brain Injury Patient Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. Frontiers | Ubiquitin Carboxyl-Terminal Hydrolases and Human Malignancies: The Novel Prognostic and Therapeutic Implications for Head and Neck Cancer [frontiersin.org]

The Effect of UCHL1 Inhibition on Neuronal Protein Turnover: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin C-terminal hydrolase L1 (UCHL1), a neuron-specific deubiquitinating enzyme, is a critical regulator of protein homeostasis within the central nervous system. Its primary function involves the hydrolysis of ubiquitin from small C-terminal adducts, thereby maintaining the cellular pool of monomeric ubiquitin essential for the proper functioning of the ubiquitin-proteasome system (UPS). Dysregulation of UCHL1 activity has been implicated in the pathogenesis of several neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of UCHL1 inhibition on neuronal protein turnover, with a focus on the well-characterized inhibitor LDN-57444, a compound representative of potent and selective UCHL1 inhibitors. We present quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and drug development in this area.

Introduction

Ubiquitin C-terminal hydrolase L1 (UCHL1), also known as PGP9.5, is one of the most abundant proteins in the brain, constituting 1-2% of the total soluble protein.[1] Its primary role is to maintain the pool of free ubiquitin by cleaving ubiquitin from small molecules and unfolded polypeptides.[2] This function is crucial for the ubiquitin-proteasome system (UPS), the principal mechanism for selective protein degradation in eukaryotic cells.[1] The UPS is integral to numerous neuronal processes, including synaptic plasticity, neurotransmitter release, and the clearance of misfolded or damaged proteins.[1][3]

Given its central role in neuronal protein quality control, the inhibition of UCHL1 presents a potential therapeutic strategy for various neurological disorders. Small molecule inhibitors, such as LDN-57444, have been developed to probe the function of UCHL1 and evaluate its therapeutic potential.[4][5] This guide will delve into the molecular consequences of UCHL1 inhibition on neuronal protein turnover.

Quantitative Effects of UCHL1 Inhibition

The inhibition of UCHL1 by compounds such as LDN-57444 elicits a range of quantifiable effects on neuronal cells. These effects underscore the enzyme's importance in maintaining protein homeostasis.

| Parameter | Cell Type | Inhibitor & Concentration | Observed Effect | Reference |

| Monomeric Ubiquitin Levels | Cultured Hippocampal Neurons | LDN-57444 (10 µM) | ~40% reduction | [3] |

| Proteasome Activity | SK-N-SH Cells | LDN-57444 (50 µM) | ~70% inhibition | [5] |

| PSD-95 Protein Levels | Cultured Neurons | LDN-57444 | ~60% increase | [3] |

| Shank Protein Levels | UCHL1-deficient mouse brains | N/A | ~47% increase | [3] |

| Cell Viability | SK-N-SH Cells | LDN-57444 (50 µM) | Reduced to 61.81% | [5] |

| UCH-L1 IC50 | In vitro | LDN-57444 | 0.88 µM | [4][6][7] |

| UCH-L3 IC50 | In vitro | LDN-57444 | 25 µM | [7] |

Signaling Pathways and Cellular Processes Affected by UCHL1 Inhibition

The inhibition of UCHL1 perturbs the delicate balance of protein turnover, leading to downstream consequences for several cellular pathways.

Inhibition of UCHL1 disrupts the recycling of ubiquitin from small adducts, leading to a depletion of the free monomeric ubiquitin pool.[3] This, in turn, impairs the function of the ubiquitin-proteasome system, which relies on a ready supply of ubiquitin to tag proteins for degradation. The compromised UPS activity leads to the accumulation of misfolded and damaged proteins, promoting the formation of protein aggregates.[8] These aggregates can be cytotoxic and trigger apoptotic pathways, ultimately leading to neuronal cell death.[5] Furthermore, the dysregulation of protein turnover at the synapse contributes to synaptic dysfunction.[3]

Experimental Protocols

Western Blot for Detection of Ubiquitinated Proteins

This protocol is designed to assess the levels of ubiquitinated proteins in neuronal cell lysates following treatment with a UCHL1 inhibitor.

Materials:

-

Neuronal cell culture (e.g., SH-SY5Y, primary cortical neurons)

-

UCHL1 inhibitor (e.g., LDN-57444)

-

Lysis buffer: RIPA buffer containing protease and deubiquitinase inhibitors (e.g., PMSF, N-ethylmaleimide)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Ubiquitin (to detect polyubiquitin chains), anti-UCHL1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate neuronal cells and treat with the desired concentrations of the UCHL1 inhibitor or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A characteristic smear of high-molecular-weight bands will be observed for ubiquitinated proteins.[9]

-

Quantification: Densitometry analysis can be performed to quantify the changes in ubiquitinated protein levels relative to the loading control.[10]

Proteasome Activity Assay

This fluorometric assay measures the chymotrypsin-like activity of the proteasome in cell lysates.[11][12]

Materials:

-

Neuronal cell lysates (prepared as in the Western Blot protocol)

-

Proteasome activity assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP, 1 mM DTT)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (e.g., MG132) as a positive control for inhibition

-

Black 96-well microplate

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

-

Lysate Preparation: Prepare cell lysates from inhibitor-treated and control cells as described previously.

-

Assay Setup: In a black 96-well plate, add a standardized amount of protein lysate to each well. Include wells with lysate and a known proteasome inhibitor (e.g., MG132) as a control for specific proteasome activity. Also, include buffer-only wells as a blank.

-

Substrate Addition: Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells to a final concentration of 40-50 µM.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours.

-

Data Analysis: Calculate the rate of increase in fluorescence (slope of the linear portion of the curve) for each sample. The activity is proportional to this rate. Normalize the activity to the protein concentration of the lysate. Compare the proteasome activity in inhibitor-treated samples to the vehicle-treated controls.

Conclusion

The inhibition of UCHL1 in neurons has profound effects on protein turnover, primarily through the depletion of the monomeric ubiquitin pool and the subsequent impairment of the ubiquitin-proteasome system. This leads to the accumulation of ubiquitinated proteins, formation of protein aggregates, and can ultimately trigger apoptotic cell death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting UCHL1 in neurodegenerative diseases. Further research, including quantitative mass spectrometry-based proteomics, will be instrumental in identifying the specific substrates of UCHL1 and elucidating the full spectrum of its role in neuronal proteostasis.[1][13]

References

- 1. Highly Multiplexed Quantitative Mass Spectrometry Analysis of Ubiquitylomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Synaptic Structure by Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xcessbio.com [xcessbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ubpbio.com [ubpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Modelling the Role of UCH-L1 on Protein Aggregation in Age-Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Video: Quantifying Subcellular Ubiquitin-proteasome Activity in the Rodent Brain [app.jove.com]

- 11. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteasome activity assay [bio-protocol.org]

- 13. Analysis of ubiquitinated proteome by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Uchl1-IN-1 and the Therapeutic Targeting of Ubiquitin C-terminal Hydrolase L1 in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Uchl1-IN-1, a novel covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), and the broader role of UCHL1 as a therapeutic target in the context of neurodegenerative disease research. While current experimental data for this compound is primarily in the field of oncology, its mechanism of action provides a valuable tool for exploring the complex functions of UCHL1. This document synthesizes the available data on this compound and other UCHL1 inhibitors, details relevant experimental protocols, and visualizes key pathways and workflows to support ongoing research and drug development efforts.

Introduction to UCHL1 in Neurodegeneration

Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is one of the most abundant proteins in the brain, constituting 1-5% of the total soluble protein in neurons.[1][2] It is a key enzyme in the Ubiquitin-Proteasome System (UPS), which is responsible for the degradation of misfolded or damaged proteins—a process that is often impaired in neurodegenerative disorders.[3] UCHL1 exhibits dual functions: a primary hydrolase activity that recycles ubiquitin monomers, and a secondary, less understood, ubiquitin ligase activity.[4]

Dysfunction of UCHL1 has been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD).[4] In AD, UCHL1 levels are often downregulated, and the protein is subject to oxidative modifications that impair its function.[3] It has been shown to interact with Amyloid Precursor Protein (APP) and Beta-secretase 1 (BACE1), influencing the production of amyloid-β (Aβ) plaques.[2][3] In PD, mutations in the UCHL1 gene (PARK5) have been linked to familial forms of the disease, and the protein is a component of Lewy bodies.[2][5] Given its central role in neuronal protein homeostasis, UCHL1 is a compelling target for therapeutic intervention.

This compound: A Novel Covalent Inhibitor of UCHL1

This compound (also referred to as Compound 46) is a recently developed covalent inhibitor of UCHL1 based on a chloroacetohydrazide scaffold.[6][7] It was identified through a covalent fragment screen and subsequent optimization.[6][7] While the primary therapeutic context for its development and testing has been cancer, its characterization provides valuable insights for its potential application in neurodegenerative disease research.[6]

Mechanism of Action

This compound acts as a covalent inhibitor, which means it forms a stable, long-lasting bond with its target enzyme, UCHL1.[6] This irreversible or slowly reversible binding offers a potent and sustained inhibition of the enzyme's activity, making it a useful tool for studying the consequences of UCHL1 loss-of-function in various experimental models.

Quantitative Data for UCHL1 Inhibitors

The following table summarizes key quantitative data for this compound and other notable UCHL1 inhibitors used in research.

| Inhibitor | Type | Target | IC50 / Ki | Cell-Based Potency | Selectivity | Reference |

| This compound | Covalent (Chloroacetohydrazide) | UCHL1 | 5.1 µM (IC50) | Effective at 0-50 µM in BT549 cells | Selective over UCHL3 | [6][7] |

| LDN-57444 | Reversible, Competitive (Isatin O-acyl oxime) | UCHL1 | 880 nM (IC50), 400 nM (Ki) | Variable cell permeability | ~28-fold selective over UCHL3 | [8] |

| IMP-1710 | Covalent | UCHL1 | 38 nM (IC50) | 110 nM (in-cell IC50) | Highly selective | [2] |

| Ubiquitin Aldehyde | Covalent | Deubiquitinating Enzymes | N/A | N/A | Potent but not specific to UCHL1 | [1] |

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways involving UCHL1 is critical for elucidating the effects of its inhibition. The following diagrams, rendered in DOT language, illustrate these pathways and a general workflow for inhibitor screening.

UCHL1's Role in Alzheimer's Disease Pathology

Caption: UCHL1's role in Alzheimer's Disease pathology and the point of intervention for an inhibitor.

UCHL1's Role in Parkinson's Disease Pathology

Caption: UCHL1's dual role in protein degradation and α-synuclein aggregation in Parkinson's Disease.

Experimental Workflow: Screening for UCHL1 Inhibitors

Caption: A generalized workflow for the screening and validation of novel UCHL1 inhibitors.

Experimental Protocols

This section details methodologies for key experiments relevant to the study of this compound and other UCHL1 inhibitors.

In Vitro UCHL1 Inhibition Assay (Fluorogenic)

This protocol is a standard method to measure the hydrolase activity of UCHL1 and determine the IC50 of an inhibitor.

-

Objective: To quantify the inhibitory effect of a compound on UCHL1 enzymatic activity.

-

Principle: The assay uses a fluorogenic substrate like Ubiquitin-AMC (Ub-amido-4-methylcoumarin). When UCHL1 cleaves the bond between ubiquitin and AMC, the released AMC fluoresces, and the rate of fluorescence increase is proportional to enzyme activity.

-

Materials:

-

Recombinant human UCHL1 protein

-

Ubiquitin-AMC substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.

-

Add 2-5 µL of the diluted inhibitor or DMSO control to the wells of the 96-well plate.

-

Add recombinant UCHL1 (final concentration typically in the low nanomolar range) to each well.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding the Ub-AMC substrate (final concentration typically 100-500 nM) to all wells.

-

Immediately place the plate in the fluorescence reader and measure the kinetic increase in fluorescence over a period of 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Target Engagement Assay (Example: Western Blot)

This protocol is designed to confirm that an inhibitor engages with UCHL1 inside a cell.

-

Objective: To demonstrate that this compound inhibits UCHL1 activity in a cellular context.[6]

-

Principle: The activity of UCHL1 in cell lysates can be measured using an activity-based probe (e.g., HA-Ub-VME), which covalently binds to the active site of deubiquitinases. Pre-treatment of cells with an inhibitor like this compound will block the active site, preventing the probe from binding. This reduction in probe binding can be visualized by Western blot.

-

Materials:

-

Cell line expressing UCHL1 (e.g., BT549, or a neuronal cell line like SH-SY5Y)[6]

-

This compound

-

Activity-based probe (e.g., HA-Ub-VME)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and Western blotting equipment

-

Primary antibody against the probe's tag (e.g., anti-HA)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture cells to ~80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) or DMSO control for a set period (e.g., 4 hours).[6]

-

Harvest the cells and prepare cell lysates.

-

Normalize protein concentration for all samples using a BCA or Bradford assay.

-

Incubate a fixed amount of protein from each lysate with the HA-Ub-VME probe for 1 hour at 37°C.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with an anti-HA primary antibody to detect the activity-based probe bound to UCHL1.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate. A dose-dependent decrease in the band corresponding to UCHL1-probe complex indicates cellular target engagement by the inhibitor.

-

Conclusion and Future Directions

This compound is a valuable new chemical tool for probing the function of UCHL1. While its initial characterization has been in the context of cancer, its potent and covalent mechanism of action makes it a promising candidate for exploring the role of UCHL1 in neurodegenerative diseases. The established link between UCHL1 dysfunction and the pathologies of Alzheimer's and Parkinson's diseases provides a strong rationale for investigating the therapeutic potential of its inhibitors.

Future research should focus on evaluating this compound and similar optimized compounds in neuron-specific models of neurodegeneration. Key questions to address include:

-

Can this compound modulate the processing of APP and the production of Aβ in neuronal cultures or animal models of AD?

-

Does inhibition of UCHL1's hydrolase activity affect the aggregation of α-synuclein in models of PD?

-

What are the downstream consequences of sustained UCHL1 inhibition on neuronal health, synaptic function, and protein homeostasis?

By leveraging the specific tools and protocols outlined in this guide, researchers can further dissect the complex role of UCHL1 in the brain and assess the viability of its inhibition as a strategy to combat neurodegenerative diseases.

References

- 1. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The functions of UCH-L1 and its relation to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

UCHL1 Inhibition in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Ubiquitin carboxy-terminal hydrolase L1 (UCHL1) inhibitors in preclinical models of Parkinson's disease (PD). While the user specified "Uchl1-IN-1," the available scientific literature predominantly refers to the specific inhibitor LDN-57444 (LDN) . This document will therefore focus on the experimental data and methodologies associated with LDN-57444 as a representative UCHL1 inhibitor.

Core Concepts: UCHL1 in Parkinson's Disease

Ubiquitin C-terminal hydrolase L1 (UCHL1), also known as PARK5, is a highly abundant deubiquitinating enzyme in neurons.[1][2][3] Its primary functions include hydrolyzing small C-terminal adducts from ubiquitin to generate monomeric ubiquitin and potentially acting as a ubiquitin ligase.[4] Dysregulation of UCHL1 has been linked to PD pathogenesis through its interaction with α-synuclein and its role in the ubiquitin-proteasome system (UPS) and autophagy.[1][2][5][6] Inhibition of UCHL1 is being explored as a potential therapeutic strategy to modulate these pathways and mitigate PD-related pathology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing UCHL1 inhibitors in various Parkinson's disease models.

In Vitro Studies: Cellular Models

| Cell Line | Model System | Inhibitor & Concentration | Key Findings | Reference |

| OLN cells (oligodendroglial) | α-synuclein overexpression | LDN-57444 | Abolished small α-synuclein aggregates; Upregulated the autophagic pathway. | [2] |

| Primary neurons (non-transgenic) | Basal conditions | UCH-L1 inhibition | Increased α-synuclein levels; Accumulation of presynaptic α-synuclein. | [5][7] |

| Primary neurons (α-synuclein overexpressing) | α-synucleinopathy model | UCH-L1 inhibition | Decreased α-synuclein levels; Enhanced synaptic clearance of α-synuclein; Increased LC3 activity (autophagy marker). | [5][7] |

| Human Embryonic Kidney 293 (HEK293) and SH-SY5Y cells | Basal conditions | LDN-57444 | Activated AMPK signaling. | [8] |

| PINK1 or Parkin KO Mouse Embryonic Fibroblasts (MEFs) | Genetic model of PD | LDN-57444 | Induced mitophagy. | [8] |

| Hippocampal neurons | Basal conditions | LDN-57444 | 60% increase in PSD-95 levels. | [9] |

In Vivo Studies: Animal Models

| Animal Model | Treatment | Dosage & Administration | Key Findings | Reference |

| C57Bl/6 Mice (Ventilator-Induced Lung Injury Model) | LDN-57444 | 5 mg/kg, intraperitoneal | Significantly increased total protein and cell counts in bronchoalveolar lavage fluid. | [10] |

| Nude Mice (Uterine Serous Carcinoma Model) | LDN-57444 | Not specified | Reduced tumor growth and improved overall survival. | [11] |

Experimental Protocols

Detailed methodologies for key experiments involving UCHL1 inhibitors are outlined below.

In Vitro Inhibition of UCHL1 in Cell Culture

-

Cell Culture and Treatment:

-

Oligodendroglial (OLN) cells, primary neurons, or SH-SY5Y neuroblastoma cells are cultured under standard conditions.

-

For PD models, cells may be transfected to overexpress α-synuclein.[1][2]

-

The UCHL1 inhibitor LDN-57444 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Cells are treated with the desired concentration of LDN-57444 for a specified duration (e.g., 1.5 hours to 24 hours).[10] Vehicle-treated cells (e.g., DMSO alone) serve as a control.

-

-

Analysis of α-Synuclein Aggregation:

-

Following treatment, cells are fixed and permeabilized.

-

Immunocytochemistry is performed using an antibody specific for α-synuclein to visualize its distribution and aggregation.[1]

-

Fluorescence microscopy is used to capture images, and the number and size of α-synuclein aggregates are quantified.

-

-

Assessment of Autophagy:

In Vivo Administration of UCHL1 Inhibitor in Mice

-

Animal Model:

-

Wild-type (e.g., C57Bl/6) or transgenic mice relevant to Parkinson's disease are used.

-

-

Inhibitor Preparation and Administration:

-

LDN-57444 is prepared in a sterile vehicle suitable for injection.

-

The inhibitor is administered via intraperitoneal (ip) injection at a specified dose (e.g., 5 mg/kg).[10]

-

A control group of animals receives vehicle-only injections.

-

-

Post-Treatment Analysis:

-

At the end of the treatment period, animals are euthanized, and relevant tissues (e.g., brain) are collected.

-

Immunohistochemistry can be performed on brain sections to assess neuronal markers (e.g., tyrosine hydroxylase for dopaminergic neurons) and protein aggregation.

-

Biochemical assays (e.g., Western blotting, ELISA) can be conducted on tissue lysates to measure protein levels and pathway activation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to UCHL1 inhibition in Parkinson's disease models.

Caption: UCHL1 inhibition in normal vs. PD models.

Caption: In vitro experimental workflow for UCHL1 inhibition.

References

- 1. Inhibition of UCH-L1 in oligodendroglial cells results in microtubule stabilization and prevents α-synuclein aggregate formation by activating the autophagic pathway: implications for multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of UCH-L1 in oligodendroglial cells results in microtubule stabilization and prevents α-synuclein aggregate formation by activating the autophagic pathway: implications for multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitin Carboxyl-Terminal Hydrolase L1 and Its Role in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic causes of Parkinson's disease: UCHL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of UCHL1 modulation on alpha-synuclein in PD-like models of alpha-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modelling the Role of UCH-L1 on Protein Aggregation in Age-Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Effects of UCHL1 Modulation on Alpha-Synuclein in PD-Like Models of Alpha-Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]